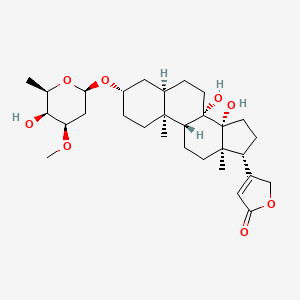
8-Hydroxyodoroside A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Hydroxyodoroside A is a natural steroid compound found in the herbs of Nerium indicum. It has a molecular formula of C₃₀H₄₆O₈ and a molecular weight of 534.7 g/mol . This compound is known for its potential antitumor properties and is being studied for its biological activities and pharmacological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Hydroxyodoroside A involves the extraction from the herbs of Nerium indicum. The compound can be dissolved in solvents such as DMSO, pyridine, methanol, and ethanol . Specific synthetic routes and reaction conditions are not widely documented, indicating that the primary method of obtaining this compound is through natural extraction.
Industrial Production Methods
Industrial production of this compound is primarily based on the extraction from plant sources. The process involves harvesting the herbs, followed by solvent extraction and purification to achieve a high-purity product (≥98%) . The compound is then packaged according to customer requirements and shipped via various couriers.
Chemical Reactions Analysis
Types of Reactions
8-Hydroxyodoroside A undergoes various chemical reactions, including oxidation, reduction, and substitution. detailed information on specific reactions and conditions is limited.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and solvents like DMSO and ethanol . The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the stability of the compound.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions could produce dehydroxylated compounds.
Scientific Research Applications
8-Hydroxyodoroside A has a wide range of scientific research applications, including:
Chemistry: It is used as a reference standard and in the study of natural steroids.
Biology: The compound is studied for its biological activities, including antitumor properties.
Industry: It is used in the development of signaling inhibitors and other pharmacological activities.
Mechanism of Action
The mechanism of action of 8-Hydroxyodoroside A involves its interaction with molecular targets and pathways associated with tumor growth. The compound exerts its effects by inhibiting specific signaling pathways, leading to the suppression of tumor cell proliferation and induction of apoptosis . The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Compounds similar to 8-Hydroxyodoroside A include:
- Adynerin (CAS#35109-93-4)
- Cardenolide B-1 (CAS#1318158-89-2)
- Dehydroadynerigenin digitaloside (CAS#52628-62-3)
- Dehydroadynerigenin glucosyldigitaloside (CAS#144223-70-1)
- Adynerigenin beta-neritrioside (CAS#88721-09-9)
- Dehydroadynerigenin beta-neritrioside (CAS#143212-60-6)
- Lanatoside B (CAS#17575-21-2)
Uniqueness
This compound is unique due to its specific hydroxylation pattern and its potent antitumor activity with minimal side effects. This makes it a valuable compound for further research and potential therapeutic applications.
Properties
Molecular Formula |
C30H46O8 |
|---|---|
Molecular Weight |
534.7 g/mol |
IUPAC Name |
3-[(3S,5R,8S,9R,10S,13R,14R,17R)-8,14-dihydroxy-3-[(2R,4R,5S,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-2,3,4,5,6,7,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |
InChI |
InChI=1S/C30H46O8/c1-17-26(32)22(35-4)15-25(37-17)38-20-6-9-27(2)19(14-20)5-11-29(33)23(27)8-10-28(3)21(7-12-30(28,29)34)18-13-24(31)36-16-18/h13,17,19-23,25-26,32-34H,5-12,14-16H2,1-4H3/t17-,19-,20+,21-,22-,23-,25+,26+,27+,28-,29+,30-/m1/s1 |
InChI Key |
UZWLNBWIIKVXSW-QFUJVLJYSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@@H](C[C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@]4([C@@H]3CC[C@]5([C@@]4(CC[C@@H]5C6=CC(=O)OC6)O)C)O)C)OC)O |
Canonical SMILES |
CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4(C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)O)C)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Butanoic acid, 4-[bis(4-methoxyphenyl)phenylmethoxy]-](/img/structure/B12556866.png)
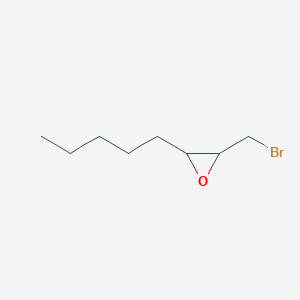
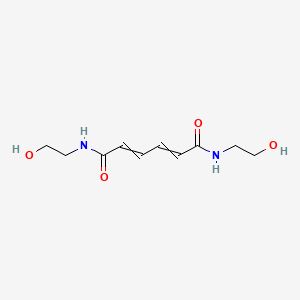
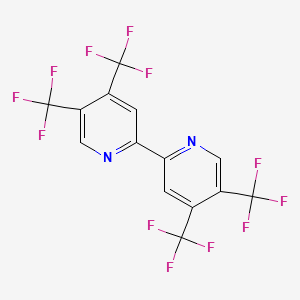
![Benzene, [(2,2-difluoro-1-methylethenyl)thio]-](/img/structure/B12556901.png)
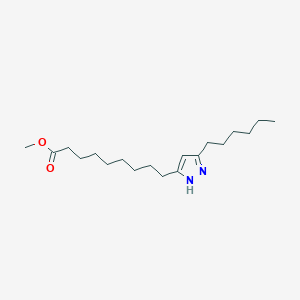
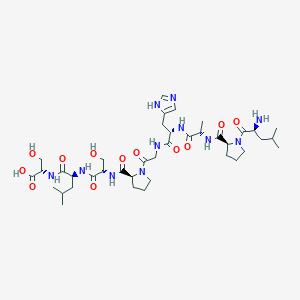
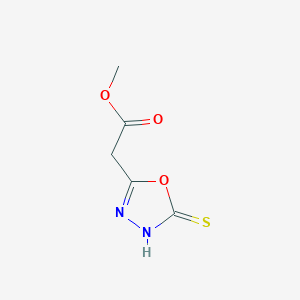
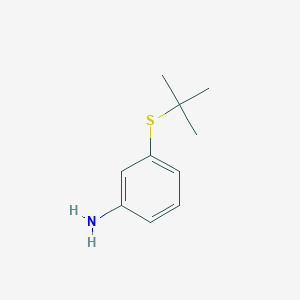
![5-tert-Butyl-1H-imidazo[1,2-b][1,2,4]triazole](/img/structure/B12556941.png)
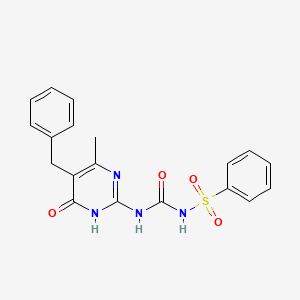
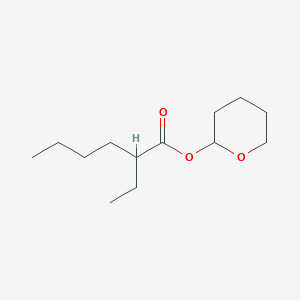
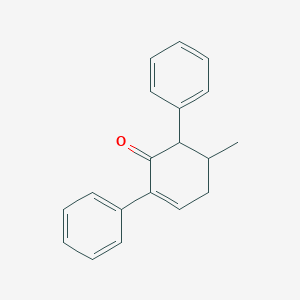
![Quinoxaline, 2,3-bis[2-(1,3-benzodioxol-5-yl)ethenyl]-](/img/structure/B12556982.png)
